

experimental protocol for using 4-Nitrocyclohexanamine hydrochloride

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Compound of Interest

Compound Name: 4-Nitrocyclohexanamine
hydrochloride

CAS No.: 2344681-00-9

Cat. No.: B2358308

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Application Note: Handling and Synthetic Utility of **4-Nitrocyclohexanamine Hydrochloride**

Product Profile & Strategic Overview

4-Nitrocyclohexanamine hydrochloride (4-NCA[1]·HCl) is a bifunctional aliphatic building block characterized by a cyclohexane ring bearing an amino group and a nitro group at the 1 and 4 positions, respectively. It serves as a critical intermediate in the synthesis of 1,4-diaminocyclohexanes, which are privileged scaffolds in kinase inhibitors, GPCR ligands (e.g., Cariprazine analogs), and epoxy curing agents.

Key Technical Considerations:

- **Salt Form Utility:** The hydrochloride salt is the preferred storage form due to the oxidative instability of free aliphatic amines. It is a stable solid but typically hygroscopic.
- **Stereoisomerism:** The compound exists as cis and trans diastereomers.[2] The trans isomer (1,4-diequatorial-like character) is generally thermodynamically favored, but commercial sources often supply mixtures. The reactivity profile described below applies to both, though stereochemical equilibration may occur under harsh basic conditions.
- **Amphiphilic Nature:** The nitro group imparts lipophilicity, while the ammonium salt imparts high water solubility. This contrast dictates specific workup procedures.

Property	Description
Formula	$C_6H_{12}N_2O_2[1][3] \cdot HCl$
MW	180.63 g/mol (Salt); 144.17 g/mol (Free Base)
Solubility	High: Water, Methanol, DMSO. Low: DCM, Hexanes, Toluene.
pKa	~10.5 (Amine conjugate acid); Nitro group is non-ionizable.
Hazards	Skin Irritant (H315), Eye Irritant (H319). Nitro compounds are potentially energetic; avoid heating dry solids >100°C without DSC testing.

Safety & Handling Protocols

Core Directive: Treat 4-NCA·HCl as a potential energetic material due to the nitro group, although aliphatic nitro compounds are generally more stable than their aromatic counterparts.

- **Thermal Stability:** Do not subject the dry salt to temperatures exceeding 80°C.
- **Base Handling:** When neutralizing the salt (free-basing), exotherms are expected. Perform neutralization slowly at 0°C.
- **Waste Disposal:** Nitro-containing aqueous waste should not be mixed with strong reducing agents (e.g., sodium borohydride, zinc dust) in the waste stream to prevent uncontrolled heat generation.

Experimental Protocol A: Amide Coupling (In-Situ Neutralization)

Objective: To couple 4-NCA·HCl with a carboxylic acid (R-COOH) to form a 4-nitrocyclohexylamide without isolating the unstable free base.

Rationale: Isolating the free base of 4-NCA is inefficient due to its high water solubility and potential for air oxidation. An in-situ neutralization protocol using a tertiary amine base is

superior for yield and reproducibility.

Workflow Diagram



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Caption: One-pot activation and coupling workflow. The addition of base (DIPEA) is timed to release the free amine only after the acid is activated, preventing side reactions.

Step-by-Step Procedure

- Activation:
 - In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
 - Add HATU (1.1 equiv) or EDC·HCl (1.2 equiv) + HOBT (1.2 equiv).
 - Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
- Amine Addition:
 - Add 4-Nitrocyclohexanamine HCl (1.1 equiv) directly as a solid to the reaction mixture.
Note: It will likely not dissolve immediately.
- Neutralization (The Critical Step):
 - Dropwise, add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
 - Stoichiometry Logic: 1.0 equiv neutralizes the HCl salt; 1.0 equiv activates the carboxylic acid (if using HATU); 1.0 equiv maintains basic pH.
 - The mixture should become homogeneous as the free base is liberated and reacts.
- Reaction:

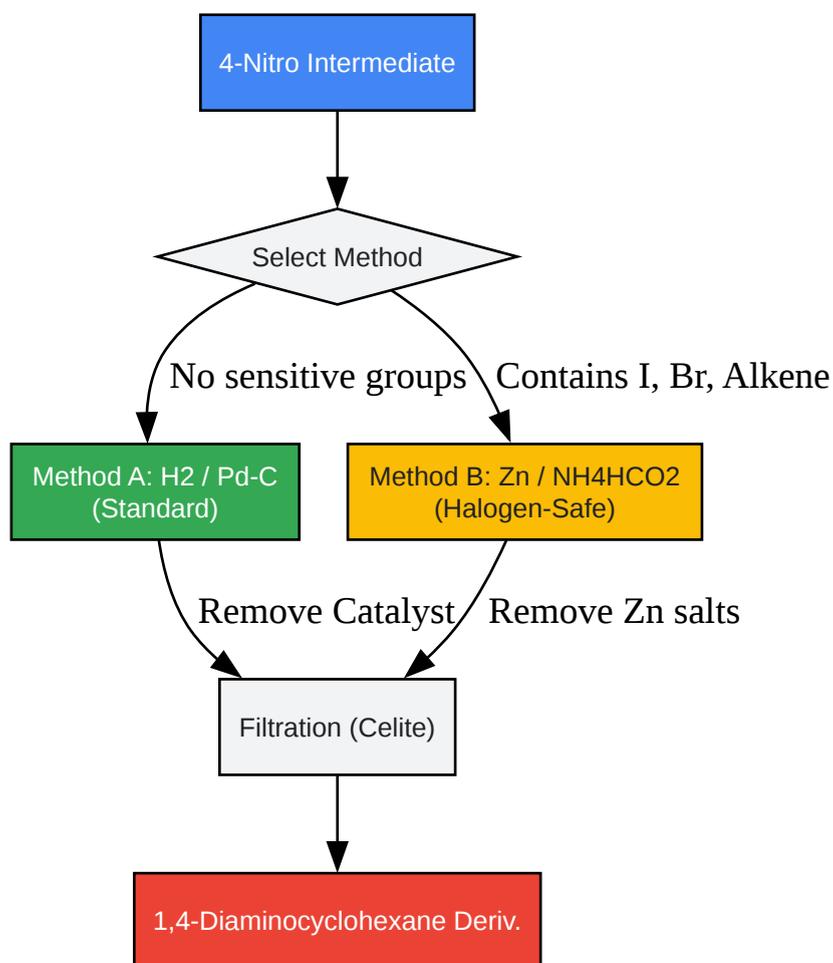
- Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of acid).
- Workup:
 - Dilute with Ethyl Acetate.
 - Wash 1: 1M HCl (removes unreacted amine and DIPEA).
 - Wash 2: Sat. NaHCO₃ (removes unreacted acid and HOBt).
 - Wash 3: Brine.
 - Dry over Na₂SO₄ and concentrate.

Experimental Protocol B: Nitro Group Reduction

Objective: To reduce the 4-nitro moiety to a primary amine, yielding 1,4-diaminocyclohexane derivatives.

Rationale: Catalytic hydrogenation is the cleanest method but requires care if the molecule contains halogens or alkenes. If sensitive groups are present, use the Zinc/Ammonium Formate method.

Mechanism & Flow



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Caption: Decision tree for nitro reduction. Method A is preferred for cleanliness; Method B is chemoselective for halogenated scaffolds.

Step-by-Step Procedure (Method A: Hydrogenation)

- Preparation:
 - Dissolve the 4-nitro compound in Methanol or Ethanol (0.1 M).
 - Optional: Add 1.0 equiv of HCl (aq) if the product amine is volatile or prone to oxidation (forms the stable salt).
- Catalyst Addition:

- Under Argon/Nitrogen, add 10 wt% Pd/C (approx. 10% by weight of the substrate).
Caution: Pd/C is pyrophoric. Keep wet with solvent.
- Hydrogenation:
 - Purge the vessel with H₂ gas (balloon pressure is usually sufficient for aliphatic nitro groups).
 - Stir vigorously at RT for 6–12 hours.
- Workup:
 - Filter the mixture through a Celite pad to remove Pd/C.
 - Concentrate the filtrate.^[4]
 - Result: If HCl was used, the product is the amine hydrochloride. If not, it is the free amine (store under inert gas).

Stereochemical Control & Analysis

The cis and trans isomers of 4-substituted cyclohexanamines exhibit distinct physical properties.

- Thermodynamics: The trans-1,4 isomer allows both the bulky nitro group and the amino group to adopt equatorial positions (in the diequatorial conformer), making it thermodynamically more stable than the cis isomer (axial-equatorial).
- Identification (NMR):
 - Trans-isomer: The proton at C1 (alpha to amine) typically appears as a wide triplet of triplets (tt) with large coupling constants (~11 Hz) due to axial-axial coupling.
 - Cis-isomer: The proton at C1 appears as a narrower multiplet due to axial-equatorial coupling.

Table 1: Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Coupling	Incomplete neutralization of HCl salt.	Ensure DIPEA is >2.5 equiv. Check pH of reaction (should be basic, pH 8-9 on wet paper).
Insoluble Reagents	4-NCA·HCl is very polar.	Use DMF or DMAc as solvent. Avoid DCM or THF for the initial dissolution.
Product is Oil/Gum	Mixture of cis/trans isomers.	Recrystallize from Isopropanol/Hexane to enrich the trans isomer, or convert to HCl salt for solidification.

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- General Safety for Nitro Compounds
 - PubChem.[3] (n.d.). 4-Nitrocyclohexanamine Compound Summary.
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Sources

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